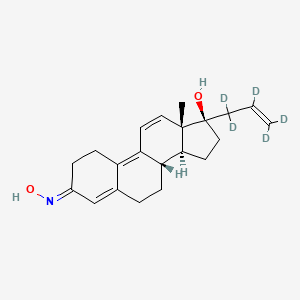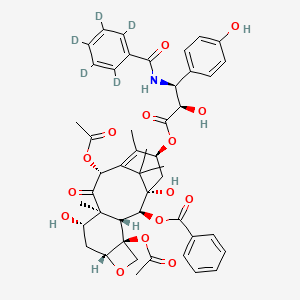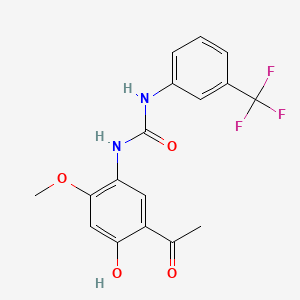
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is a deuterated derivative of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is used in scientific research to study the pharmacokinetics and metabolism of Ketorolac. The deuterium labeling helps in tracing the compound in biological systems using mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 typically involves the deuteration of Ketorolac followed by esterification. The process begins with the preparation of deuterated Ketorolac, which is then reacted with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and catalysts. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted ester derivatives.
Applications De Recherche Scientifique
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is used in various scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of Ketorolac.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ketorolac.
Industry: Utilized in the development of new NSAID formulations and in quality control processes.
Mécanisme D'action
The mechanism of action of (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 involves its conversion to Ketorolac in the body. Ketorolac inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, Ketorolac reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for easier tracking in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketorolac: The non-deuterated form of the compound.
Ketorolac Tromethamine: A salt form of Ketorolac used for its enhanced solubility.
(rac)-1-Hydroxy Ketorolac: The non-deuterated hydroxyl derivative.
Uniqueness
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking using mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic studies.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |
Clé InChI |
BVOPXASBFYEPRL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
SMILES canonique |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


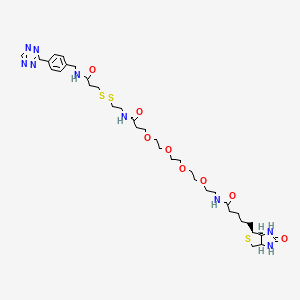
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
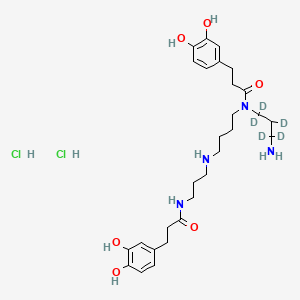

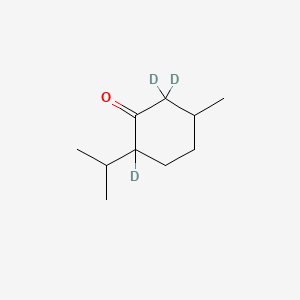
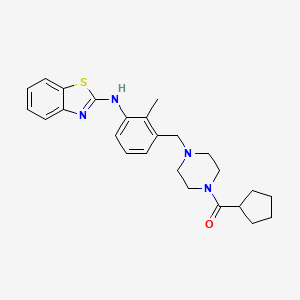
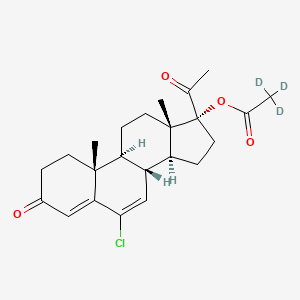
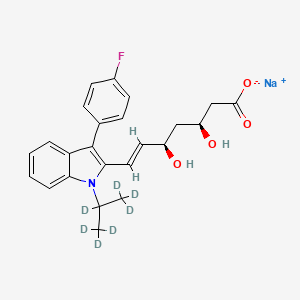

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)

